

# 4-Acetylphenyl Trifluoromethanesulfonate: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                             |
|----------------|---------------------------------------------|
| Compound Name: | 4-Acetylphenyl<br>trifluoromethanesulfonate |
| Cat. No.:      | B028095                                     |

[Get Quote](#)

CAS Number: 109613-00-5

This in-depth technical guide provides a comprehensive overview of **4-Acetylphenyl trifluoromethanesulfonate**, a versatile reagent in organic synthesis with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and role in modulating critical cellular signaling pathways.

## Chemical and Physical Properties

**4-Acetylphenyl trifluoromethanesulfonate**, also known as 4-acetylphenyl triflate, is a trifluoromethanesulfonate ester of 4-hydroxyacetophenone.<sup>[1]</sup> Its key physical and chemical properties are summarized in the table below.

| Property            | Value                                                         |
|---------------------|---------------------------------------------------------------|
| Molecular Formula   | C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>4</sub> S |
| Molecular Weight    | 268.21 g/mol                                                  |
| Appearance          | Colorless to light yellow clear liquid                        |
| Boiling Point       | 75-76 °C at 0.35 mm Hg                                        |
| Density             | 1.418 g/mL at 25 °C                                           |
| Refractive Index    | n <sub>20/D</sub> 1.47                                        |
| Storage Temperature | Room Temperature, under inert atmosphere                      |

## Synthesis of 4-Acetylphenyl Trifluoromethanesulfonate

The synthesis of **4-acetylphenyl trifluoromethanesulfonate** is typically achieved through the triflation of 4-hydroxyacetophenone. This reaction involves the treatment of the phenol with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O), in the presence of a base to neutralize the triflic acid byproduct.[2][3]

## Experimental Protocol: Synthesis from 4-Hydroxyacetophenone

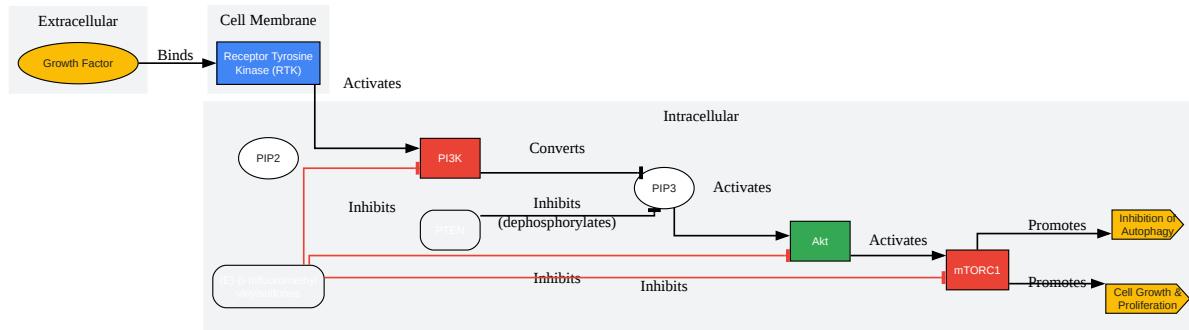
Materials:

- 4-Hydroxyacetophenone
- Trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O)
- Anhydrous pyridine
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution

- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Argon or Nitrogen gas

Procedure:

- In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-hydroxyacetophenone in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add anhydrous pyridine to the solution with stirring.
- To this mixture, add trifluoromethanesulfonic anhydride dropwise via a syringe, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
- Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **4-acetylphenyl trifluoromethanesulfonate** can be purified by column chromatography on silica gel or by distillation under reduced pressure.

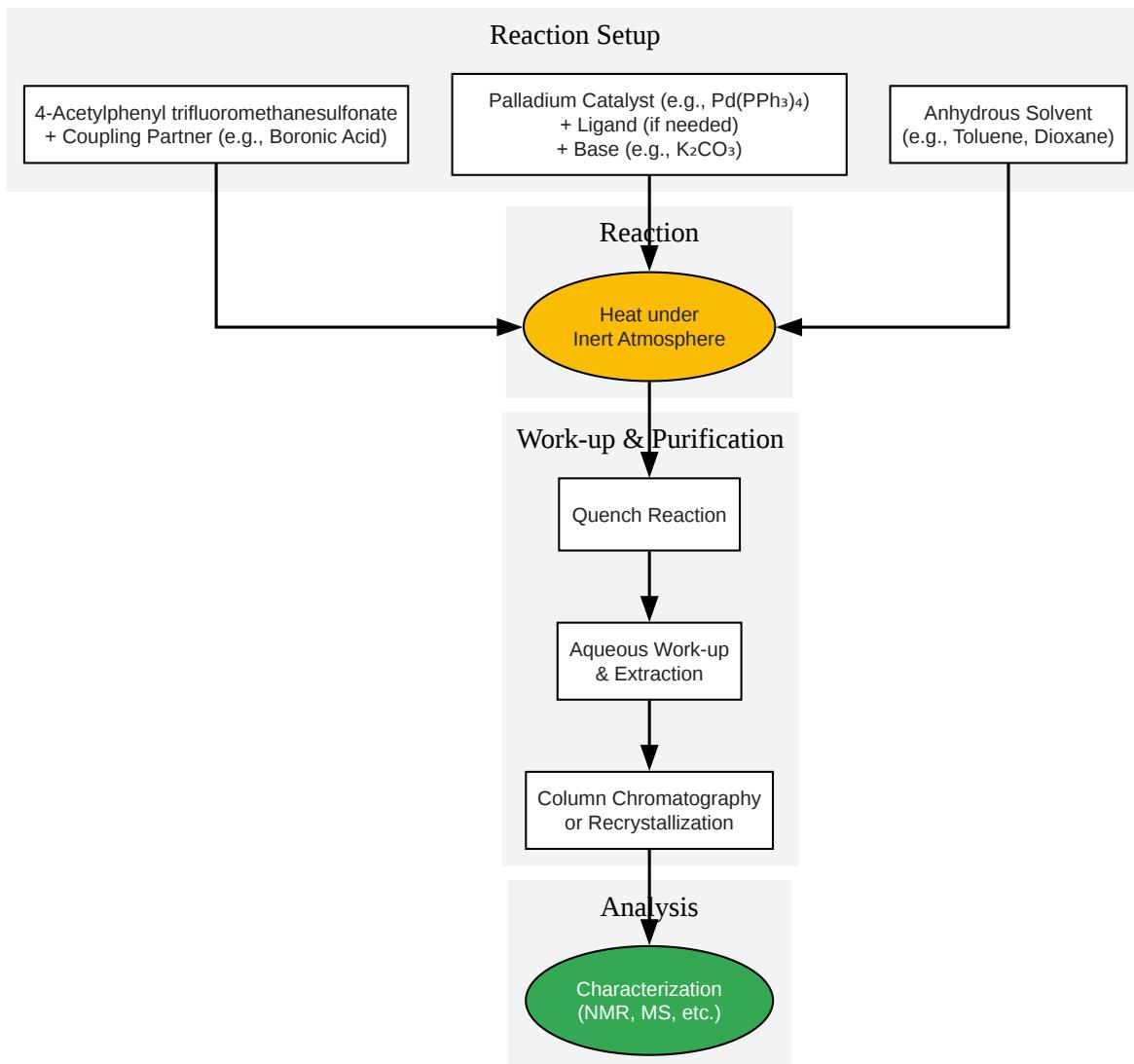

## Applications in Organic Synthesis and Drug Discovery

**4-Acetylphenyl trifluoromethanesulfonate** is a valuable building block in organic synthesis, primarily due to the excellent leaving group ability of the triflate group. This property makes it a highly reactive substrate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.<sup>[4]</sup> These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and functional materials.

A significant application of this compound is in the development of novel antitumor agents.<sup>[4]</sup> The 4-acetylphenyl moiety serves as a key structural component in the synthesis of (E)- $\beta$ -trifluoromethyl vinylsulfones.<sup>[4]</sup> These derivatives have demonstrated potent activity against various cancer cell lines.<sup>[4]</sup>

## Modulation of the PI3K/Akt/mTOR Signaling Pathway

The antitumor activity of (E)- $\beta$ -trifluoromethyl vinylsulfones, synthesized using **4-acetylphenyl trifluoromethanesulfonate** as a precursor, has been linked to the modulation of the PI3K/Akt/mTOR signaling pathway.<sup>[4]</sup> This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The synthesized compounds are investigated for their ability to induce autophagic cell death in cancer cells by inhibiting this pathway.<sup>[4]</sup>




[Click to download full resolution via product page](#)

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

## Experimental Workflow: Palladium-Catalyzed Cross-Coupling

The use of **4-acetylphenyl trifluoromethanesulfonate** in palladium-catalyzed cross-coupling reactions follows a general workflow. The triflate serves as an electrophilic partner, reacting with a nucleophilic coupling partner in the presence of a palladium catalyst, a ligand, and a base.



[Click to download full resolution via product page](#)

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

## Safety and Handling

**4-Acetylphenyl trifluoromethanesulfonate** is classified as toxic if swallowed, in contact with skin, or if inhaled.<sup>[1]</sup> It causes skin and serious eye irritation and may cause respiratory irritation.<sup>[1]</sup> It is also suspected of causing cancer.<sup>[1]</sup> Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

## Conclusion

**4-Acetylphenyl trifluoromethanesulfonate** is a key intermediate in modern organic synthesis, offering a reliable and reactive handle for the construction of complex molecular architectures. Its role in the synthesis of potential anticancer agents that target the PI3K/Akt/mTOR pathway highlights its importance in drug discovery and development. This guide provides essential technical information to support the safe and effective use of this compound in research and development settings.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Acetylphenyl Trifluoromethanesulfonate | C9H7F3O4S | CID 2769355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Acetylphenyl Trifluoromethanesulfonate|CAS 109613-00-5 [benchchem.com]
- To cite this document: BenchChem. [4-Acetylphenyl Trifluoromethanesulfonate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028095#4-acetylphenyl-trifluoromethanesulfonate-cas-number-109613-00-5]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)